molecular formula C24H24N4O3 B5892634 3-(5,6-dimethyl-1H-1,3-benzimidazol-1-yl)-1-[4-(2-oxo-1-pyrrolidinyl)benzyl]dihydro-1H-pyrrole-2,5-dione

3-(5,6-dimethyl-1H-1,3-benzimidazol-1-yl)-1-[4-(2-oxo-1-pyrrolidinyl)benzyl]dihydro-1H-pyrrole-2,5-dione

Cat. No.: B5892634
M. Wt: 416.5 g/mol
InChI Key: NNLTXDVKHDAIBQ-UHFFFAOYSA-N
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Description

“3-(5,6-dimethyl-1H-1,3-benzimidazol-1-yl)-1-[4-(2-oxo-1-pyrrolidinyl)benzyl]dihydro-1H-pyrrole-2,5-dione” is a complex organic compound that features a benzimidazole ring, a pyrrolidinyl group, and a dihydropyrrole-dione structure. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(5,6-dimethyl-1H-1,3-benzimidazol-1-yl)-1-[4-(2-oxo-1-pyrrolidinyl)benzyl]dihydro-1H-pyrrole-2,5-dione” typically involves multi-step organic reactions. The process might include:

    Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the dimethyl groups: Alkylation reactions using methylating agents like methyl iodide in the presence of a base.

    Formation of the pyrrolidinyl group: This can be synthesized via cyclization reactions involving amines and carbonyl compounds.

    Coupling reactions: The benzimidazole and pyrrolidinyl groups are coupled using appropriate linkers and catalysts.

    Formation of the dihydropyrrole-dione: This involves cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production may involve optimizing the above synthetic routes for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. Techniques like continuous flow chemistry and automated synthesis might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring or the pyrrolidinyl group.

    Reduction: Reduction reactions can modify the functional groups, such as reducing carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation might yield benzimidazole N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound might be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Receptor Binding: May interact with biological receptors, influencing cellular processes.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

    Therapeutic Applications: Investigated for its potential therapeutic effects in various diseases.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

    Pharmaceutical Manufacturing: Employed in the production of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action involves the interaction of the compound with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds with similar benzimidazole structures.

    Pyrrolidinyl derivatives: Compounds featuring the pyrrolidinyl group.

    Dihydropyrrole-dione derivatives: Compounds with similar dihydropyrrole-dione structures.

Uniqueness

The uniqueness of “3-(5,6-dimethyl-1H-1,3-benzimidazol-1-yl)-1-[4-(2-oxo-1-pyrrolidinyl)benzyl]dihydro-1H-pyrrole-2,5-dione” lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical properties.

Properties

IUPAC Name

3-(5,6-dimethylbenzimidazol-1-yl)-1-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c1-15-10-19-20(11-16(15)2)28(14-25-19)21-12-23(30)27(24(21)31)13-17-5-7-18(8-6-17)26-9-3-4-22(26)29/h5-8,10-11,14,21H,3-4,9,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLTXDVKHDAIBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3CC(=O)N(C3=O)CC4=CC=C(C=C4)N5CCCC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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